(R)-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate
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Overview
Description
®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluoro-methoxyphenyl group, and a dihydropyrimidinyl group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate involves several steps. One common method includes the following steps:
Formation of the Fluoro-Methoxyphenyl Intermediate: This step involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with appropriate reagents to form the desired intermediate.
Synthesis of the Dihydropyrimidinyl Intermediate: The intermediate is then reacted with other compounds to form the dihydropyrimidinyl structure.
Final Coupling Reaction: The final step involves coupling the dihydropyrimidinyl intermediate with tert-butyl carbamate under specific conditions to form the target compound.
Chemical Reactions Analysis
®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxy positions, using nucleophilic reagents.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, ®-tert-Butyl (2-(5-(2-fluoro-3-methoxyphenyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)carbamate stands out due to its unique combination of functional groups and its specific stereochemistry. Similar compounds include:
2-Fluoro-3-methoxyphenylboronic acid: Used as an intermediate in various organic syntheses.
2-Fluoro-5-methoxyphenylboronic acid: Another intermediate with similar applications.
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C25H28FN3O5 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidin-3-yl]-1-phenylethyl]carbamate |
InChI |
InChI=1S/C25H28FN3O5/c1-15-20(17-12-9-13-19(33-5)21(17)26)22(30)29(23(31)27-15)14-18(16-10-7-6-8-11-16)28-24(32)34-25(2,3)4/h6-13,18H,14H2,1-5H3,(H,27,31)(H,28,32)/t18-/m0/s1 |
InChI Key |
FLUPZUDNPDYFCH-SFHVURJKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(C(=O)N1)C[C@@H](C2=CC=CC=C2)NC(=O)OC(C)(C)C)C3=C(C(=CC=C3)OC)F |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)CC(C2=CC=CC=C2)NC(=O)OC(C)(C)C)C3=C(C(=CC=C3)OC)F |
Origin of Product |
United States |
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